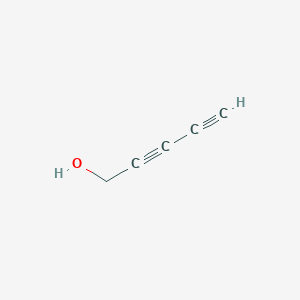![molecular formula C6H4N6 B13976502 Pyrazolo[1,5-C][1,2,4]triazolo[1,5-A][1,3,5]triazine CAS No. 55209-14-8](/img/structure/B13976502.png)
Pyrazolo[1,5-C][1,2,4]triazolo[1,5-A][1,3,5]triazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrazolo[1,5-C][1,2,4]triazolo[1,5-A][1,3,5]triazine is a heterocyclic compound that features a fused ring system combining pyrazole, triazole, and triazine rings. This unique structure endows the compound with interesting chemical and biological properties, making it a subject of significant interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Pyrazolo[1,5-C][1,2,4]triazolo[1,5-A][1,3,5]triazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-amino-1H-pyrazole with cyanogen bromide, followed by cyclization with hydrazine hydrate. The reaction is usually carried out in an organic solvent such as ethanol or acetonitrile, under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base such as triethylamine.
Major Products:
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the original ones
Aplicaciones Científicas De Investigación
Chemistry: Pyrazolo[1,5-C][1,2,4]triazolo[1,5-A][1,3,5]triazine is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science .
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It has shown promise in inhibiting specific kinases, making it a candidate for cancer research .
Medicine: The compound’s ability to inhibit enzymes involved in cell cycle regulation has led to its investigation as a potential anticancer agent. It is also being explored for its antimicrobial properties .
Industry: In the industrial sector, this compound is used in the development of advanced materials, including high-energy materials and explosives .
Mecanismo De Acción
Pyrazolo[1,5-C][1,2,4]triazolo[1,5-A][1,3,5]triazine exerts its effects primarily through the inhibition of specific enzymes, such as cyclin-dependent kinases (CDKs). By binding to the active site of these enzymes, the compound prevents their normal function, leading to cell cycle arrest and apoptosis in cancer cells. Molecular docking studies have shown that the compound forms hydrogen bonds with key amino acids in the enzyme’s active site, stabilizing the inhibitor-enzyme complex .
Comparación Con Compuestos Similares
- Pyrazolo[3,4-d]pyrimidine
- Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
- 1,2,4-Triazolo[1,5-a][1,3,5]triazine
Comparison: While all these compounds share a fused ring system, Pyrazolo[1,5-C][1,2,4]triazolo[1,5-A][1,3,5]triazine is unique due to its specific arrangement of nitrogen atoms within the rings. This unique structure contributes to its distinct chemical reactivity and biological activity. For example, Pyrazolo[3,4-d]pyrimidine is primarily studied for its kinase inhibition properties, whereas Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine is explored for its potential as an adenosine receptor antagonist .
Propiedades
Número CAS |
55209-14-8 |
|---|---|
Fórmula molecular |
C6H4N6 |
Peso molecular |
160.14 g/mol |
Nombre IUPAC |
1,3,5,6,8,12-hexazatricyclo[7.3.0.02,6]dodeca-2,4,7,9,11-pentaene |
InChI |
InChI=1S/C6H4N6/c1-2-9-12-5(1)8-4-11-6(12)7-3-10-11/h1-4H |
Clave InChI |
VUJRUAGXLLRFMX-UHFFFAOYSA-N |
SMILES canónico |
C1=C2N=CN3C(=NC=N3)N2N=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


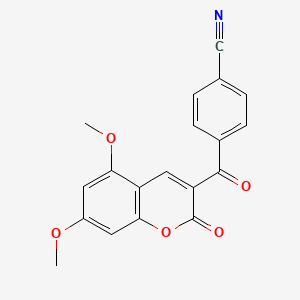
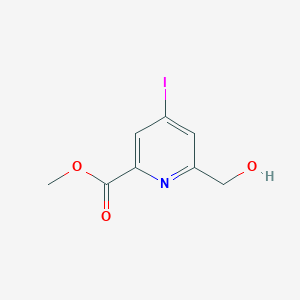

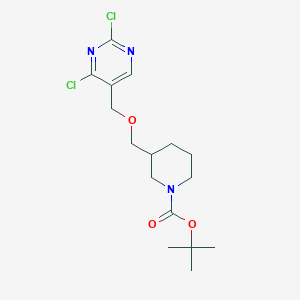
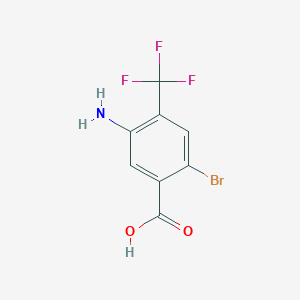
![Perhydrodibenzo[a,i]fluorene](/img/structure/B13976464.png)
![9-methoxy-8-methyl-4a,8,9,9a-tetrahydro-4H-[1,3]dioxino[5,4-d][1,3]dioxepine](/img/structure/B13976471.png)
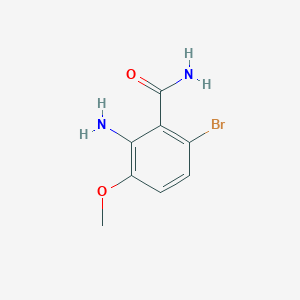
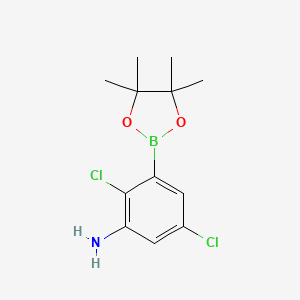
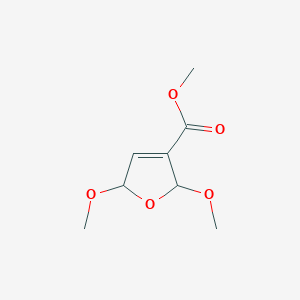
![7-Bromo-3-methylbenzo[d]isoxazole-5-carboxylic acid](/img/structure/B13976509.png)
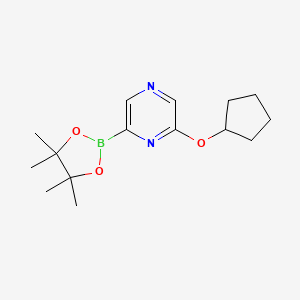
![Methyl-[1-(2-oxo-2-thiophen-2-yl-ethyl)-piperidin-4-yl]-carbamic acid tert-butyl ester](/img/structure/B13976521.png)
